Methyl 3-(1H-1,2,3-triazol-5-yl)propanoate
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Overview
Description
Methyl 3-(1H-1,2,3-triazol-5-yl)propanoate is a chemical compound that belongs to the class of 1,2,3-triazoles These compounds are known for their stability and versatility in various chemical reactions The 1,2,3-triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(1H-1,2,3-triazol-5-yl)propanoate can be synthesized using a variety of methods. One common approach is the “click chemistry” method, which involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction typically uses an alkyne and an azide as starting materials, with copper(I) as the catalyst. The reaction is carried out in a solvent such as water or an organic solvent like dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1H-1,2,3-triazol-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Methyl 3-(1H-1,2,3-triazol-5-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Industry: Utilized in the production of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action of Methyl 3-(1H-1,2,3-triazol-5-yl)propanoate involves its interaction with various molecular targets. In biological systems, the triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions. The compound can also interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole isomer with different nitrogen atom positions.
Benzotriazole: A triazole derivative with a fused benzene ring.
Tetrazole: A similar nitrogen-containing heterocycle with four nitrogen atoms.
Uniqueness
Methyl 3-(1H-1,2,3-triazol-5-yl)propanoate is unique due to its specific substitution pattern and the presence of the ester group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
methyl 3-(2H-triazol-4-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-11-6(10)3-2-5-4-7-9-8-5/h4H,2-3H2,1H3,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPMQKRJUYJDHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NNN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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